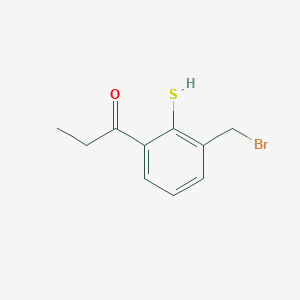
8-Aminoclonazolam-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminoclonazolam-d4 is a deuterated form of 8-Aminoclonazolam, which is a metabolite of clonazolam. Clonazolam is a triazolobenzodiazepine, a class of psychoactive substances known for their sedative and muscle relaxant properties . The deuterated form, this compound, is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry for the quantification of 8-Aminoclonazolam .
Vorbereitungsmethoden
The synthesis of 8-Aminoclonazolam-d4 involves the incorporation of deuterium atoms into the molecular structure of 8-Aminoclonazolam. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally starts with the precursor clonazolam, which undergoes a series of reactions including nitration, reduction, and substitution to yield 8-Aminoclonazolam. The deuterium atoms are introduced during these steps to produce the deuterated compound .
Analyse Chemischer Reaktionen
8-Aminoclonazolam-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
8-Aminoclonazolam-d4 is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of 8-Aminoclonazolam-d4 is similar to that of other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in sedative, anxiolytic, and muscle relaxant properties . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .
Vergleich Mit ähnlichen Verbindungen
8-Aminoclonazolam-d4 can be compared with other similar compounds, such as:
7-Aminoclonazolam: Another metabolite of clonazolam, differing in the position of the amino group on the benzodiazepine ring.
8-Aminoclonazepam: A metabolite of clonazepam, another benzodiazepine, with similar properties but different parent compound.
Flualprazolam: A triazolobenzodiazepine with similar sedative and anxiolytic properties but different chemical structure.
Bromazolam: Another triazolobenzodiazepine with similar effects but different substituents on the benzodiazepine ring.
This compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry .
Eigenschaften
Molekularformel |
C17H14ClN5 |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine |
InChI |
InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3/i2D,3D,4D,5D |
InChI-Schlüssel |
XGLOOOYZAISIOP-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)N)C)Cl)[2H])[2H] |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)
